Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, trans-
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Overview
Description
Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, trans- is a complex organic compound with a unique structure that includes a piperidine ring, an ethoxyethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, trans- typically involves multiple steps. One common method includes the reaction of N-phenylacetamide with 1-(2-ethoxyethyl)-3-methyl-4-piperidinol under acidic conditions to form the desired product. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of intermediates, purification, and crystallization to obtain the monohydrochloride salt in its trans- configuration.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, trans- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, trans- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-ethoxyphenyl)-: Similar structure but lacks the piperidine ring.
N-(2-ethoxyethyl)-3-morpholinopropan-1-amine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, trans- is unique due to its specific combination of functional groups and its trans- configuration
Properties
CAS No. |
126810-23-9 |
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Molecular Formula |
C18H29ClN2O2 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
N-[(3R,4R)-1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-4-22-13-12-19-11-10-18(15(2)14-19)20(16(3)21)17-8-6-5-7-9-17;/h5-9,15,18H,4,10-14H2,1-3H3;1H/t15-,18-;/m1./s1 |
InChI Key |
CMWDHGUPBPQINE-KQKCUOLZSA-N |
Isomeric SMILES |
CCOCCN1CC[C@H]([C@@H](C1)C)N(C2=CC=CC=C2)C(=O)C.Cl |
Canonical SMILES |
CCOCCN1CCC(C(C1)C)N(C2=CC=CC=C2)C(=O)C.Cl |
Origin of Product |
United States |
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